molecular formula C21H21N3O2 B5089578 9-oxo-N-(3-phenylpropyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

9-oxo-N-(3-phenylpropyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B5089578
M. Wt: 347.4 g/mol
InChI Key: CSYMLBCZQJIJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-oxo-N-(3-phenylpropyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a useful research compound. Its molecular formula is C21H21N3O2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.16337692 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-oxo-N-(3-phenylpropyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20(22-12-4-8-15-6-2-1-3-7-15)16-10-11-17-18(14-16)23-19-9-5-13-24(19)21(17)26/h1-3,6-7,10-11,14H,4-5,8-9,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYMLBCZQJIJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)NCCCC4=CC=CC=C4)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-oxo-N-(3-phenylpropyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is part of a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : 310.39 g/mol

The structure features a quinazoline core fused with a tetrahydropyrrole ring, which is significant for its biological interactions.

  • Tyrosine Kinase Inhibition : The compound has shown potential as an inhibitor of various tyrosine kinases, which are crucial in cancer cell signaling pathways. In particular, it may inhibit c-Met and VEGFR-2, both of which are implicated in tumor growth and angiogenesis .
  • Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. This is evidenced by increased caspase activity and DNA fragmentation in treated cells .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase in cancer cell lines, leading to reduced proliferation rates .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • HCT-116 (Colorectal Cancer) : IC50 values suggest potent inhibition compared to standard chemotherapeutics like cabozantinib .
  • WI38 (Normal Fibroblast) : The compound showed lower toxicity towards normal cells, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the phenylpropyl substituent can enhance or diminish biological activity. For instance:

  • Compounds with electron-donating groups on the phenyl ring exhibited increased potency against c-Met and VEGFR-2.
  • The presence of specific functional groups (e.g., carbonyls) is crucial for maintaining activity against target kinases .

Study 1: Dual c-Met/VEGFR-2 Inhibition

A recent study synthesized various derivatives of quinazoline compounds, including analogs similar to our target compound. These derivatives were tested for their ability to inhibit c-Met and VEGFR-2 with promising results:

CompoundIC50 (c-Met)IC50 (VEGFR-2)Remarks
4b0.052 µM0.084 µMSuperior activity compared to cabozantinib
4e0.065 µM0.090 µMEffective against HCT-116 cells

Study 2: Apoptosis Induction Mechanism

Another investigation focused on the apoptotic effects of the compound on HCT-116 cells. Results indicated:

  • Increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2).
  • Significant activation of caspases 3 and 9, confirming the intrinsic apoptotic pathway involvement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.